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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of tungsten hexacarbonyl (W(CO)s) as a precursor in Electron Beam-Induced Deposition
(EBID). This direct-write nanofabrication technique allows for the precise, high-resolution
deposition of tungsten-containing materials for a variety of applications.

Introduction to W(CO)e EBID

Electron Beam-Induced Deposition (EBID) is a sophisticated nanofabrication method that
utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a
substrate surface.[1][2] Tungsten hexacarbonyl, W(CO)s, is a widely used precursor for this
process due to its volatility and ability to be decomposed by an electron beam, providing a
source of tungsten atoms.[3] The process is valued for its ability to create high-resolution,
three-dimensional nanostructures without the need for masks or resists.[1]

The fundamental mechanism involves the introduction of gaseous W(CO)s into a high-vacuum
or ultra-high-vacuum (UHV) chamber, where it physisorbs onto the substrate.[2] The primary
electron beam generates low-energy secondary electrons at the substrate surface, which are
primarily responsible for the dissociation of the adsorbed W(CO)s molecules.[1][4] This
dissociation is a multi-step process, initially involving the desorption of several carbon
monoxide (CO) ligands.[1][4] Subsequent electron interactions lead to the decomposition of the
remaining partially decarbonylated tungsten species, resulting in a deposit composed of
tungsten, carbon, and oxygen.[1][4]
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Applications

Deposits derived from W(CO)s EBID have demonstrated utility in several advanced
applications:

¢ Microelectronics Repair and Prototyping: The technique can be used to repair x-ray masks
and to form Schottky contacts for repairing metal-semiconductor field-effect transistor gates.

[5]16]

e Nanoscale Masking: The deposited material can serve as a robust mask for subsequent
plasma etching processes, such as CFa plasma etching of silicon.[5][6]

e Advanced Materials: The resulting tungsten-containing deposits are often a composite of
tungsten nanocrystals within a carbonaceous and oxidized matrix.[2] These materials have
potential applications in areas where localized deposition of conductive or resistive materials
is required. While tungsten itself has numerous applications in electronics, aerospace, and
as a component in wear-resistant materials, the properties of EBID-deposited tungsten are
highly dependent on the deposition parameters.[7][8]

Quantitative Data

The properties of the deposited material are highly dependent on the experimental conditions.
The following tables summarize key quantitative data from various studies.

Table 1: Elemental Composition of W(CO)e Deposits at Different Temperatures

Substrate
Tungsten (W) Carbon (C) at. Oxygen (O) at.
Temperature Reference
. at. % % %
(°C)
Room
~37 ~37 ~27 [9]
Temperature
150 ~55 ~25 ~15 [9]
280 59 - - [10]
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Note: The balance of the composition may include contributions from the substrate or other
contaminants.

Table 2: Influence of Electron Beam Energy on Deposition Characteristics

Relative Deposited Relative Electrical

Beam Energy (keV) . .
Thickness Conductivity

2 Higher Higher

5

10

15 Lower Lower

20 Lower Lower

Source: Adapted from Hoyle et al., 1996.[5][6] Lower beam energies tend to produce thicker
deposits with higher conductivity, which is attributed to a higher secondary electron yield.[5][6]

Experimental Protocols

The following protocols provide a general framework for performing EBID with W(CO)e.
Specific parameters should be optimized for the instrument and application.

Precursor Handling and Delivery

Tungsten hexacarbonyl is a stable, colorless solid that can be handled in air, though it is best
stored in an inert atmosphere to maintain purity.[3][11]

o Loading: Fill the crucible of the gas injection system (GIS) with W(CO)es powder in a clean
environment.

» Vapor Pressure: W(CO)s is volatile and can be introduced into the vacuum chamber by
heating the crucible or simply by relying on its vapor pressure at room temperature. For
controlled delivery, the GIS may include a heating element and a needle valve.
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o Delivery: Position the GIS needle close to the substrate surface (typically a few hundred
micrometers) to ensure a localized high pressure of the precursor gas at the point of
deposition.

Substrate Preparation

A clean substrate is crucial for reproducible deposition.

o Cleaning: The substrate (e.g., silicon, silicon dioxide, or a TEM grid) should be cleaned to
remove organic contaminants. This can be achieved by sonication in appropriate solvents
(e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.

e Plasma Cleaning: For critical applications, an in-situ plasma cleaning step within the SEM or
a separate plasma cleaner can be used to remove residual hydrocarbons.

Electron Beam-Induced Deposition Protocol

o System Evacuation: Mount the prepared substrate in the scanning electron microscope
(SEM) chamber and evacuate to the desired base pressure (typically < 1 x 10~> mbar).

e Precursor Introduction: Open the valve to the GIS to introduce W(CO)e vapor into the
chamber. Allow the pressure to stabilize. The local pressure at the substrate will be
significantly higher than the chamber's base pressure.

e Electron Beam Parameters:

o Beam Energy: Select an accelerating voltage, typically in the range of 2 to 20 keV.[5][6]
Lower energies can lead to higher deposition rates and better conductivity.[5][6]

o Beam Current: Adjust the beam current to control the electron dose. Typical currents are in
the picoampere to nanoampere range.

o Dwell Time and Pitch: Control the electron beam scanning pattern (e.g., raster scan for
areas, point scan for pillars) and the dwell time of the beam at each point. These
parameters, along with the beam current, determine the total electron dose.

» Deposition: Focus the electron beam on the desired area of the substrate and begin the
programmed scan pattern. The deposition process can be monitored in real-time.
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o Termination: Once the desired structure is fabricated, stop the electron beam scan and close
the GIS valve.

e Purging: Allow the chamber to pump down to its base pressure to remove any residual
precursor gas.

Post-Deposition Processing

As-deposited material often contains a significant amount of carbon and oxygen.[2] Post-
deposition annealing can be used to improve the purity and crystallinity of the tungsten deposit.

 In-situ Annealing: If the system is equipped with a heating stage, the substrate can be
annealed in vacuum immediately after deposition. Temperatures up to 280°C have been
shown to increase the tungsten content.[10]

o Ex-situ Annealing: Alternatively, the sample can be removed and annealed in a separate
furnace under a controlled atmosphere (e.g., vacuum or an inert gas).

Visualization of Processes

The following diagrams illustrate the key processes in W(CO)s EBID.
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Caption: Experimental workflow for Electron Beam-Induced Deposition.
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Caption: Simplified reaction pathway for W(CO)e decomposition in EBID.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pages.jh.edu [pages.jh.edu]

2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

3. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]

4. Electron induced reactions of surface adsorbed tungsten hexacarbonyl (W(CO)6) -
Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

5. pubs.aip.org [pubs.aip.org]

6. pubs.aip.org [pubs.aip.org]

7. prometia.eu [prometia.eu]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b083919?utm_src=pdf-body-img
https://www.benchchem.com/product/b083919?utm_src=pdf-custom-synthesis
https://pages.jh.edu/chem/fairbr/Publications/W(CO)6%20paper.pdf
https://sites.krieger.jhu.edu/fairbrother-lab/files/2018/12/MRS-review-EBID-2018-1.pdf
https://en.wikipedia.org/wiki/Tungsten_hexacarbonyl
https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp43902j
https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp43902j
https://pubs.aip.org/avs/jvb/article-pdf/14/2/662/11576462/662_1_online.pdf
https://pubs.aip.org/avs/jvb/article/14/2/662/469535/Electron-beam-induced-deposition-from-W-CO-6-at-2
https://prometia.eu/wp-content/uploads/2021/01/TUNGSTEN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

8. pubs.usgs.gov [pubs.usgs.gov]

9. Low-energy electron interaction and focused electron beam-induced deposition of
molybdenum hexacarbonyl (Mo(CO)6) - PMC [pmc.ncbi.nim.nih.gov]

e 10. BJNANO - Formation of pure Cu nanocrystals upon post-growth annealing of Cu-C
material obtained from focused electron beam induced deposition: comparison of different
methods [beilstein-journals.org]

e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Electron Beam-
Induced Deposition with W(CO)s]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083919#electron-beam-induced-deposition-with-w-
co-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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